molecular formula C7H7BrMgO B077948 4-Methoxyphenylmagnesium bromide CAS No. 13139-86-1

4-Methoxyphenylmagnesium bromide

Cat. No.: B077948
CAS No.: 13139-86-1
M. Wt: 211.34 g/mol
InChI Key: RBWRWAUAVRMBAC-UHFFFAOYSA-M
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Description

4-Methoxyphenylmagnesium bromide is an organometallic compound with the chemical formula C7H7BrMgO. It is a white crystalline solid with a distinct benzene aroma. This compound is primarily used as a reagent in organic synthesis, particularly in Grignard reactions, where it serves as a nucleophilic agent .

Mechanism of Action

Target of Action

4-Methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in various organic synthesis processes .

Mode of Action

The mode of action of this compound involves its reaction with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . The bromide ion in the compound acts as a leaving group, allowing the carbon atom to form a bond with the electrophile .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. For instance, it has been used in the denickelation of porphyrins and to replace the metal center with magnesium . It has also been used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .

Pharmacokinetics

It’s important to note that grignard reagents, including this compound, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The specific molecular and cellular effects depend on the particular compound synthesized using this reagent .

Action Environment

The action of this compound is highly dependent on the reaction environment. It requires an anhydrous (water-free) environment and is typically used in a solvent such as tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent oxidation .

Preparation Methods

4-Methoxyphenylmagnesium bromide is typically prepared by reacting phenyl magnesium bromide with methanol. The reaction is usually carried out in a dry environment with a suitable solvent to catalyze the reaction . The general synthetic route involves the following steps:

Properties

IUPAC Name

magnesium;methoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWRWAUAVRMBAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370561
Record name 4-Methoxyphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-86-1
Record name 4-Methoxyphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Methoxyphenylmagnesium bromide in organic synthesis?

A1: this compound is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. This specific reagent acts as a source of a nucleophilic 4-methoxyphenyl group, which can attack electrophilic carbon atoms in various molecules, leading to the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex molecules, particularly those containing a 4-methoxyphenyl moiety. For instance, it is used in the synthesis of Gibbilimbols A-D, where a copper-catalyzed coupling reaction with various unsaturated alkyl bromides is employed to assemble the (long-chain alkyl)phenol skeleton. []

Q2: Can you provide examples of reactions where the selectivity of this compound is crucial?

A2: The regioselectivity of this compound is well-demonstrated in the synthesis of dihydronaphthalene isomers. When reacted with a specific dihydronaphthalene derivative, two distinct isomers are produced. This selectivity is crucial in obtaining the desired isomer for subsequent synthetic steps. [] In another example, the diastereoselective addition of this compound to a chiral aldehyde is key in establishing the correct stereochemistry in the synthesis of norlignans like (–)-agatharesinol, (+)-hinokiresinol, and (–)-sugiresinol. []

Q3: Has this compound been used in the development of any biologically active compounds?

A3: Yes, this compound has played a role in synthesizing biologically active molecules. One example is its utilization in preparing an antiestrogenic compound, [3,4-dihydro-2-(4-methoxyphenyl)-1-maphthalenyl]]4-]2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt. This compound exhibited potent antiestrogenic activity in both in vitro and in vivo studies. [] Additionally, it has been used in the synthesis of CERM 12816, a potential anti-anginal drug. []

Q4: Are there any studies exploring the reaction of this compound with heterocyclic compounds?

A4: Yes, research has demonstrated the successful use of this compound in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. This reaction allows the incorporation of the 4-methoxyphenyl group into a variety of heterocyclic systems, including pyridines, diazines, and quinolines. []

Q5: What are the typical reaction conditions for using this compound?

A5: this compound reactions are typically conducted under anhydrous conditions using dry solvents like diethyl ether or tetrahydrofuran. This is essential because Grignard reagents are highly reactive towards water and other protic solvents. Reaction temperatures can vary depending on the specific transformation but are often carried out at room temperature or under gentle heating. [, , ]

Q6: How is this compound prepared?

A6: this compound is typically prepared by reacting 4-bromoanisole with magnesium metal in dry diethyl ether or tetrahydrofuran. The reaction is usually initiated by adding a small amount of iodine or by gently heating the mixture. []

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